molecular formula C15H9F3N6OS B2374129 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine CAS No. 892748-87-7

4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2374129
CAS No.: 892748-87-7
M. Wt: 378.33
InChI Key: QROOHKBMYHOKBW-UHFFFAOYSA-N
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Description

4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound featuring multiple heterocyclic structures, including thiophene, oxadiazole, triazole, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the oxadiazole and triazole moieties. One common approach is to start with thiophene-2-carboxylic acid, which undergoes cyclization with hydrazine to form the oxadiazole ring. Subsequent reactions with appropriate reagents can introduce the triazole and trifluoromethyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The oxadiazole and triazole rings can be reduced under specific conditions.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced oxadiazole or triazole derivatives.

  • Substitution: : Substituted trifluoromethyl compounds.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The presence of the trifluoromethyl group can enhance its binding affinity to certain targets.

Comparison with Similar Compounds

This compound is unique due to its combination of heterocyclic structures and the trifluoromethyl group. Similar compounds might include other thiophene derivatives, oxadiazoles, and triazoles, but the specific arrangement and functional groups in this compound set it apart.

List of Similar Compounds

  • Thiophene derivatives

  • Oxadiazole derivatives

  • Triazole derivatives

  • Trifluoromethyl-substituted compounds

Properties

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N6OS/c16-15(17,18)8-4-1-2-5-9(8)24-12(19)11(21-23-24)14-20-13(22-25-14)10-6-3-7-26-10/h1-7H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROOHKBMYHOKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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